molecular formula C10H11BrO2 B1266513 Ethyl alpha-bromophenylacetate CAS No. 2216-90-2

Ethyl alpha-bromophenylacetate

Cat. No.: B1266513
CAS No.: 2216-90-2
M. Wt: 243.1 g/mol
InChI Key: BKTKLDMYHTUESO-UHFFFAOYSA-N
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Description

Ethyl alpha-bromophenylacetate, also known as ethyl α-bromophenylacetate, is an organic compound with the molecular formula C10H11BrO2. It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both an ester and a bromine atom in its structure .

Preparation Methods

Ethyl alpha-bromophenylacetate can be synthesized through several methods. One common synthetic route involves the bromination of ethyl phenylacetate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the α-position .

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Ethyl alpha-bromophenylacetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl bromophenylacetate in polymerization involves the formation of radicals. The bromine atom is abstracted by a metal catalyst, generating a radical that initiates the polymerization of monomers like methyl methacrylate. The process is controlled by the equilibrium between the active radical species and the dormant species, ensuring a controlled polymer growth .

Comparison with Similar Compounds

Ethyl alpha-bromophenylacetate can be compared with similar compounds such as:

This compound is unique due to its specific reactivity and applications in polymer chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 2-bromo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTKLDMYHTUESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041951
Record name Ethyl bromophenylacetate
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2882-19-1, 2216-90-2
Record name Ethyl α-bromobenzeneacetate
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Record name Ethyl (1)-bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name Ethyl (±)-bromophenylacetate
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Record name Ethyl bromophenylacetate
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Record name ETHYL BROMOPHENYLACETATE
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